molecular formula C12H19N7 B7512091 N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

Cat. No. B7512091
M. Wt: 261.33 g/mol
InChI Key: PIXCYLUYLISGKR-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine involves the modulation of NMDA receptor activity. This compound binds to a specific site on the receptor and enhances its activity, leading to increased synaptic plasticity and improved learning and memory. Additionally, this compound has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine has been shown to have several biochemical and physiological effects. This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and synaptic plasticity. Additionally, this compound has been shown to increase the density of dendritic spines, which are involved in synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine has several advantages for lab experiments. This compound has been shown to be stable and soluble in water, making it easy to use in experiments. Additionally, this compound has been shown to have low toxicity and can be used in cell culture experiments. However, the limitations of this compound include its low yield during synthesis and its limited availability.

Future Directions

There are several future directions for the study of N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine. One direction is to further investigate the mechanism of action of this compound and its effects on synaptic plasticity and learning and memory. Another direction is to investigate the potential therapeutic applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, future studies could focus on improving the synthesis method of this compound to increase its yield and availability.

Synthesis Methods

The synthesis of N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine has been achieved using various methods, including the reaction of 2-chloro-5-nitropyridazine with sodium azide, followed by reduction with sodium dithionite and subsequent reaction with 1-azepanamine. Another method involves the reaction of 2-chloro-5-nitropyridazine with sodium azide, followed by reduction with hydrogen gas and subsequent reaction with 1-azepanamine. The yield of the compound using these methods ranges from 30% to 50%.

Scientific Research Applications

N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7/c1-2-4-9-18(8-3-1)10-7-13-11-5-6-12-14-16-17-19(12)15-11/h5-6H,1-4,7-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXCYLUYLISGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNC2=NN3C(=NN=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

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